N,N'-(1,2-Dihydroxyethylene)bisacrylamide, also known as Bis-acrylamide or DHEBA, is a cross-linking agent commonly used in polyacrylamide gel electrophoresis (PAGE) [, ]. It covalently links the polymer chains of acrylamide, forming a three-dimensional network that creates a gel matrix []. This gel matrix allows for the separation of biomolecules based on their size and charge through an electric field [].
The concentration of DHEBA in the gel directly affects the pore size of the gel matrix. Lower concentrations of DHEBA result in larger pore sizes, allowing for the separation of larger molecules, while higher concentrations create tighter pore sizes, better suited for separating smaller molecules []. This tunable property makes DHEBA a versatile tool for various PAGE applications, including:
DHEBA can also be used in immunohistochemistry to improve tissue section adhesion to slides []. It acts as a tissue adhesive, promoting the attachment of tissue sections to the slide surface during the staining process, reducing the risk of tissue loss during subsequent washing steps [].
DHEBA has been explored for various other research applications, including:
N,N'-(1,2-Dihydroxyethylene)bisacrylamide is a bifunctional cross-linking agent primarily used in the preparation of polyacrylamide gels for electrophoresis. Its chemical structure consists of two acrylamide groups linked by a central 1,2-dihydroxyethylene moiety, which enhances its ability to form three-dimensional networks within gel matrices. This compound is crucial for separating biomolecules based on size and charge during techniques such as polyacrylamide gel electrophoresis (PAGE) .
DHEBA does not have a direct biological mechanism of action. Its primary function is in the formation of the polyacrylamide gel matrix for PAGE. The gel acts as a molecular sieve, separating biomolecules based on their size and charge. Smaller molecules migrate faster through the gel pores, while larger molecules are hindered, allowing for separation [].
The primary chemical reaction involving N,N'-(1,2-Dihydroxyethylene)bisacrylamide is the addition polymerization of acrylamide groups. The reaction can be represented as follows:
textCH2=CHCONH2 + CH2=CHCONH2 → -CH2-CH(CONH2)-CH2-CH(CONH2)- (polymer chain)
This reaction facilitates the formation of cross-linked polyacrylamide chains, allowing for the creation of a gel matrix with tunable pore sizes. The concentration of N,N'-(1,2-Dihydroxyethylene)bisacrylamide directly influences the pore size of the gel; lower concentrations yield larger pores suitable for larger biomolecules, while higher concentrations create tighter networks for smaller molecules .
N,N'-(1,2-Dihydroxyethylene)bisacrylamide is widely utilized in various applications:
N,N'-(1,2-Dihydroxyethylene)bisacrylamide shares similarities with several other compounds used in gel electrophoresis and polymer chemistry. Here are some comparable compounds:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Acrylamide | Monomer used for gel formation | Forms linear polymers without cross-linking |
N,N'-Methylenebisacrylamide | Bifunctional cross-linker | More rigid structure leading to denser gels |
N,N'-Bis(2-hydroxyethyl)ethylenediamine | Cross-linking agent with hydroxyl groups | Provides additional hydrophilicity |
N,N'-(1,2-Dihydroxyethylene)bisacrylamide is unique due to its combination of hydroxyl functionality and acrylamide groups, allowing it to create gels with tunable properties that are essential for various biochemical applications .
Irritant